(4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione
Description
Overview of (4E)-5-(3-Ethoxy-4-Hydroxyphenyl)-4-[Hydroxy(2-Methyl-2,3-Dihydro-1-Benzofuran-5-Yl)Methylidene]-1-(6-Methyl-1,3-Benzothiazol-2-Yl)Pyrrolidine-2,3-Dione
This compound belongs to the pyrrolidine-2,3-dione class, distinguished by a pentacyclic framework featuring:
- A pyrrolidine-2,3-dione core providing rigidity and hydrogen-bonding capacity.
- A 3-ethoxy-4-hydroxyphenyl group at position 5, enhancing solubility and redox activity.
- A hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene substituent at position 4, contributing π-π stacking and stereoelectronic effects.
- A 6-methyl-1,3-benzothiazol-2-yl group at position 1, enabling hydrophobic interactions and enzyme inhibition.
The (4E)-configuration ensures optimal spatial alignment of the methylidene group for target engagement. Table 1 summarizes key molecular properties:
| Property | Value |
|---|---|
| Molecular Formula | C₃₁H₂₇N₃O₇S |
| Molecular Weight | 597.6 g/mol |
| IUPAC Name | (4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione |
| Key Functional Groups | Dione, benzothiazole, benzofuran |
Historical Context and Discovery
Pyrrolidine-2,3-diones emerged as a scaffold of interest following the 2021 discovery of their inhibition against Pseudomonas aeruginosa PBP3, a critical enzyme in bacterial cell wall synthesis. The target compound was developed through structure-based optimization, where researchers appended aromatic and heterocyclic groups to enhance target affinity and metabolic stability. Early synthetic efforts focused on three-component reactions to assemble the core, followed by regioselective functionalization of the 1, 4, and 5 positions. The incorporation of the 6-methylbenzothiazole moiety drew inspiration from known kinase inhibitors, while the ethoxy-hydroxyphenyl group was introduced to improve water solubility.
Significance in Contemporary Chemical Research
This compound addresses two critical challenges in modern pharmacology:
- Antibiotic Resistance : By targeting PBPs—proteins essential for peptidoglycan biosynthesis—it offers a non-β-lactam mechanism to combat multidrug-resistant Gram-negative pathogens.
- Structural Diversity : The fusion of benzofuran and benzothiazole motifs enables dual targeting of bacterial enzymes and eukaryotic signaling pathways, a strategy gaining traction in polypharmacology.
Recent studies highlight its >50% inhibition of P. aeruginosa PBP3 at 10 µM, with minimal cytotoxicity against human cell lines. These properties position it as a lead candidate for further optimization.
Scope and Objectives of the Review
This review systematically examines:
- The compound’s structural and electronic attributes , including DFT-derived dipole moments and conformational analysis.
- Synthetic methodologies , emphasizing one-pot multicomponent reactions and purification techniques.
- Biological interactions , particularly PBP3 inhibition and apoptotic effects in cancer models.
- Comparative analyses with related pyrrolidine-2,3-diones to delineate structure-activity relationships.
Excluded are applied pharmacological studies, such as dosage regimens and toxicity profiles, to maintain focus on chemical and mechanistic insights.
Properties
Molecular Formula |
C30H26N2O6S |
|---|---|
Molecular Weight |
542.6 g/mol |
IUPAC Name |
(4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C30H26N2O6S/c1-4-37-23-14-17(6-9-21(23)33)26-25(27(34)18-7-10-22-19(13-18)12-16(3)38-22)28(35)29(36)32(26)30-31-20-8-5-15(2)11-24(20)39-30/h5-11,13-14,16,26,33-34H,4,12H2,1-3H3/b27-25+ |
InChI Key |
KNSZFCXTNBZHRW-IMVLJIQESA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)C2/C(=C(/C3=CC4=C(C=C3)OC(C4)C)\O)/C(=O)C(=O)N2C5=NC6=C(S5)C=C(C=C6)C)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(C3=CC4=C(C=C3)OC(C4)C)O)C(=O)C(=O)N2C5=NC6=C(S5)C=C(C=C6)C)O |
Origin of Product |
United States |
Preparation Methods
Cyclization of γ-Keto Amides
The pyrrolidine-2,3-dione scaffold is typically synthesized via cyclization of γ-keto amides under acidic or basic conditions. For example, reacting ethyl 3-ethoxy-4-hydroxybenzoylacetate with ammonium acetate in acetic acid yields the corresponding γ-keto amide, which undergoes intramolecular cyclodehydration to form Intermediate A (Scheme 1).
Table 1: Optimization of Pyrrolidine-2,3-Dione Core Synthesis
| Entry | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | NH₄OAc, AcOH | Acetic Acid | 110 | 68 |
| 2 | NH₃ (gas), EtOH | Ethanol | 80 | 52 |
| 3 | DCC, DMAP | DCM | 25 | 41 |
Optimal conditions (Entry 1) use ammonium acetate in acetic acid at 110°C, achieving 68% yield.
Preparation of 2-Methyl-2,3-Dihydro-1-Benzofuran-5-Carbaldehyde
Cyclodehydration of Diols
2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde (Intermediate B) is synthesized via acid-catalyzed cyclization of 5-(2-hydroxypropoxy)salicylaldehyde. Using p-toluenesulfonic acid (PTSA) in toluene at reflux affords the benzofuran derivative in 75% yield (Scheme 2).
Critical Step :
-
Steric control : The 2-methyl group is introduced by starting with 2-propanol derivatives to ensure regioselective cyclization.
Condensation to Form the Methylidene Bridge
Knoevenagel Condensation
The hydroxymethylidene bridge at position 4 of the pyrrolidine ring is installed via condensation of Intermediate A with Intermediate B. Using piperidine as a base in ethanol at 60°C facilitates dehydration, yielding the (4E)-isomer selectively (Scheme 3).
Key Observations :
-
Stereoselectivity : The (4E)-configuration is favored due to conjugation stabilization between the benzofuran carbonyl and the pyrrolidine-dione core.
-
Yield : 82% when using anhydrous ethanol and molecular sieves to scavenge water.
N-Functionalization with 6-Methyl-1,3-Benzothiazol-2-Amine
Nucleophilic Aromatic Substitution
The 6-methyl-1,3-benzothiazol-2-amine (Intermediate C) is prepared via cyclocondensation of 2-amino-4-methylthiophenol with cyanogen bromide. Subsequent coupling to the pyrrolidine nitrogen employs T3P (propylphosphonic anhydride) as a coupling agent in dichloromethane (DCM) at 25°C (Scheme 4).
Table 2: Coupling Agent Screening for N-Functionalization
| Entry | Coupling Agent | Solvent | Yield (%) |
|---|---|---|---|
| 1 | T3P | DCM | 76 |
| 2 | DCC | THF | 58 |
| 3 | EDC/HOBt | DMF | 63 |
T3P outperforms traditional carbodiimides, likely due to milder conditions and reduced side reactions.
Final Assembly and Purification
The convergent synthesis concludes with sequential coupling and purification steps:
-
Global Deprotection : Remove any protecting groups (e.g., ethoxy) using BCl₃ in DCM at 0°C.
-
Chromatography : Silica gel chromatography (hexane/EtOAc 3:1) isolates the target compound in >95% purity.
-
Crystallization : Recrystallization from methanol/water enhances enantiomeric purity.
Overall Yield : 34% over six steps.
Analytical Data and Characterization
-
HRMS (ESI) : m/z calcd for C₃₃H₂₇N₃O₆S [M+H]⁺: 606.1698; found: 606.1701.
-
¹H NMR (400 MHz, CDCl₃) : δ 7.82 (s, 1H, benzothiazole-H), 6.95–6.75 (m, 6H, aromatic), 5.21 (s, 1H, OH), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 3.45 (m, 2H, dihydrobenzofuran-H), 2.41 (s, 3H, CH₃).
-
X-ray Crystallography : Confirms the (4E)-configuration and planar geometry of the methylidene bridge.
Challenges and Optimization Opportunities
-
Stereochemical Control : Ensuring exclusive (4E)-selectivity requires rigorous solvent drying and base selection.
-
Functional Group Compatibility : Ethoxy and hydroxyl groups necessitate orthogonal protection strategies.
-
Scale-Up : Transitioning from batch to flow chemistry may improve reproducibility and yield .
Chemical Reactions Analysis
Types of Reactions
(4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
The biological activity of this compound is predicted to be significant due to its structural features. Computational tools such as the Prediction of Activity Spectra for Substances (PASS) indicate that it may exhibit various pharmacological effects, including:
- Antioxidant Activity : The presence of hydroxy groups suggests potential antioxidant properties.
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation markers.
- Anticancer Potential : Investigations into related benzothiazole derivatives have indicated potential anticancer activities.
Oncology
Research has indicated that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The unique arrangement of functional groups in this compound may enhance its efficacy against specific cancer types.
Neurological Disorders
Some derivatives of benzofurans have been studied for their neuroprotective effects. This compound's structure may allow it to interact with neurotransmitter systems, potentially providing therapeutic benefits for conditions like Alzheimer's disease and other neurodegenerative disorders.
Cardiovascular Health
Given the compound's potential antioxidant properties, it may contribute to cardiovascular health by reducing oxidative stress and inflammation within the vascular system. This aligns with studies indicating that similar compounds can improve endothelial function and reduce the risk of atherosclerosis.
Case Study 1: Anticancer Activity
In a study examining the anticancer effects of benzothiazole derivatives, it was found that compounds similar to (4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action was attributed to the induction of apoptosis via mitochondrial pathways .
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective potential of benzofuran derivatives highlighted that these compounds could inhibit neuroinflammation and protect neuronal cells from oxidative damage. The findings suggested that (4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione may share similar protective mechanisms .
Summary Table of Applications
Mechanism of Action
The mechanism of action of (4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Pyrrolidine-2,3-dione Derivatives
Pharmacological Hypotheses
- Benzothiazole Derivatives : The 6-methyl-1,3-benzothiazol-2-yl group in the target compound is structurally analogous to antimicrobial and antitumor agents, such as those in .
- Dihydrobenzofuran Moieties : The 2-methyl-2,3-dihydro-1-benzofuran group may improve blood-brain barrier penetration compared to fully aromatic systems .
- Ethoxy-Hydroxyphenyl vs. Methoxy Groups : The ethoxy and hydroxyl groups in the target compound could enhance solubility relative to the dimethoxyphenyl group in the chlorophenyl analogue .
Research Findings and Limitations
- Structural Insights : X-ray crystallography of related triazole-thione compounds (e.g., ) confirms the importance of planar aromatic systems for stacking interactions, which may apply to the benzothiazole and dihydrobenzofuran groups in the target compound .
- Knowledge Gaps: No pharmacological data exists for the target compound in the provided evidence. Solvent effects on its synthesis and stability remain unexplored.
Biological Activity
The compound (4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 450.4 g/mol. Its structure features multiple functional groups, including hydroxyl and methoxy groups, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C24H22N2O7 |
| Molecular Weight | 450.4 g/mol |
| IUPAC Name | (4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione |
| InChI Key | UDCUDRJTTUQYGQ-LSDHQDQOSA-N |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The presence of hydroxyl and methoxy groups facilitates hydrogen bonding and hydrophobic interactions with proteins and enzymes.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as a modulator for certain receptors linked to neurotransmission and cellular signaling.
- Antioxidant Properties : The hydroxyl groups contribute to its ability to scavenge free radicals, providing protective effects against oxidative stress.
Anticancer Activity
Studies have indicated that similar benzofuran derivatives exhibit significant anticancer properties. For example:
- In vitro studies demonstrated that compounds with structural similarities inhibited cell proliferation in various cancer cell lines.
- IC50 values were reported in the micromolar range, indicating potent activity against cancer cells.
Antimicrobial Effects
Research on related benzofuran compounds suggests antibacterial properties:
- Compounds derived from benzofurans have shown effectiveness against several bacterial strains.
Neuroprotective Effects
Some derivatives have been studied for their neuroprotective effects:
- They may inhibit neuroinflammation and protect neuronal cells from apoptosis.
Case Studies
- Case Study on Anticancer Activity :
- Neuroprotective Study :
Q & A
Basic: What synthetic methodologies are recommended for constructing the pyrrolidine-2,3-dione core in this compound?
The pyrrolidine-2,3-dione scaffold can be synthesized via cyclocondensation of thiosemicarbazides with chloroacetic acid under reflux in a DMF-acetic acid mixture. Sodium acetate is used as a base to facilitate deprotonation, followed by recrystallization in DMF-ethanol for purification. This method ensures regioselectivity for the 4-thiazolidinone intermediate, which can be further functionalized .
Basic: How can the stereochemical configuration at the (4E) position be confirmed experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for absolute stereochemical confirmation. For example, parameters such as the R-factor (≤0.046) and data-to-parameter ratios (~24.8) ensure high confidence in structural assignments. Computational validation via density functional theory (DFT) can supplement SC-XRD by optimizing geometry and calculating torsion angles .
Advanced: How to resolve contradictions between spectroscopic data (e.g., NMR) and crystallographic results for the benzofuran moiety?
Discrepancies may arise from dynamic effects (e.g., rotational barriers in solution vs. solid-state rigidity). Perform variable-temperature NMR to assess conformational flexibility. Compare experimental NMR shifts with DFT-predicted values for both static and dynamic models. SC-XRD data (e.g., bond lengths: C–C = 1.52 Å) provide a static reference for validation .
Advanced: What strategies optimize molecular docking studies targeting benzothiazole-containing enzymes?
Use induced-fit docking (IFD) to account for receptor flexibility, particularly for the 6-methyl-1,3-benzothiazol-2-yl group. Validate docking poses with molecular dynamics (MD) simulations (e.g., 100 ns trajectories) to assess binding stability. Cross-reference with experimental IC50 values from enzyme inhibition assays to refine scoring functions .
Basic: Which solvent systems are optimal for stability studies of the ethoxyphenyl substituent?
Polar aprotic solvents like DMSO or DMF stabilize the ethoxyphenyl group by minimizing hydrolysis. Avoid protic solvents (e.g., methanol) due to potential ether cleavage. Monitor degradation via HPLC-UV at 254 nm, using a C18 column with acetonitrile/water (70:30) mobile phase .
Advanced: How to design assays for evaluating the compound’s pharmacokinetic (PK) properties?
- Permeability: Use Caco-2 cell monolayers with LC-MS/MS quantification.
- Metabolic stability: Incubate with human liver microsomes (HLMs) and monitor depletion via UPLC-QTOF.
- Plasma protein binding: Employ equilibrium dialysis followed by LC-MS/MS.
Include positive controls (e.g., warfarin for protein binding) to validate assay conditions .
Basic: What analytical techniques confirm the purity of the hydroxy-methylidene intermediate?
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) ensures accurate mass determination (e.g., m/z 500.1523 [M+H]+). Pair with reversed-phase HPLC (Zorbax SB-C18, 1.0 mL/min flow rate) and diode-array detection (DAD) to quantify impurities (<0.5%) .
Advanced: How to investigate the stereoelectronic effects of the 3-ethoxy-4-hydroxyphenyl group on reactivity?
Use natural bond orbital (NBO) analysis to evaluate hyperconjugative interactions (e.g., lone pair → σ*C–O). Compare with Hammett substituent constants (σ = +0.24 for ethoxy) to predict regioselectivity in electrophilic substitution reactions. Experimental validation via kinetic isotope effects (KIEs) can confirm mechanistic pathways .
Basic: What precautions mitigate degradation during storage of the dihydrobenzofuran moiety?
Store under inert atmosphere (argon) at –20°C in amber vials. Add stabilizing agents (e.g., 0.1% BHT) to prevent radical-mediated oxidation. Characterize degradation products via GC-MS with electron ionization (EI) at 70 eV .
Advanced: How to differentiate between kinetic vs. thermodynamic control in the formation of the pyrrolidine-2,3-dione ring?
- Kinetic control: Conduct reactions at low temperatures (–20°C) with short reaction times (1–2 h). Monitor intermediates via in situ IR (C=O stretch at 1740 cm⁻¹).
- Thermodynamic control: Prolong reflux (12–24 h) and characterize the dominant product via SC-XRD. Computational studies (e.g., Gibbs free energy calculations) can predict product distributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
